molecular formula C14H17NO B1325721 3-(Azetidinomethyl)phenyl cyclopropyl ketone CAS No. 898772-33-3

3-(Azetidinomethyl)phenyl cyclopropyl ketone

Cat. No. B1325721
M. Wt: 215.29 g/mol
InChI Key: HEHDAWGKVFXWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Azetidinomethyl)phenyl cyclopropyl ketone” is a chemical compound with the molecular formula C14H17NO . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “3-(Azetidinomethyl)phenyl cyclopropyl ketone” consists of 14 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 215.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Azetidinomethyl)phenyl cyclopropyl ketone” include its molecular structure, molecular weight, and its use in experimental and research applications .

Scientific Research Applications

1. Formation of Nickeladihydropyran

Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) resulting in the formation of nickeladihydropyran. This compound acts as a key intermediate for Ni(0)-catalyzed cycloaddition, leading to cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi, Nagata, & Kurosawa, 2006).

2. Expansion of Hydrogen Borrowing Catalysis

The use of ortho-disubstituted phenyl and cyclopropyl ketones was crucial in the iridium-catalyzed hydrogen borrowing process. This approach enables the formation of α-branched ketones with higher alcohols. The cyclopropyl ketones underwent homoconjugate addition with various nucleophiles to produce functionalized branched ketone products (Frost et al., 2015).

3. Synthesis of α-Amino-α‘-diazomethyl Ketones

The reaction of alkyl azides with substituted cyclopropanones resulted in α-amino-α‘-diazomethyl ketones. These compounds could be cyclized to N-substituted 3-azetidinones, highlighting a novel process and its mechanism (Desai & Aubé, 2000).

4. Photocatalysis for [3+2] Cycloadditions

Aryl cyclopropyl ketones were used in visible light photocatalysis for [3+2] reactions with olefins. This method generated highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone (Lu, Shen, & Yoon, 2011).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(12-5-6-12)13-4-1-3-11(9-13)10-15-7-2-8-15/h1,3-4,9,12H,2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHDAWGKVFXWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643283
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidinomethyl)phenyl cyclopropyl ketone

CAS RN

898772-33-3
Record name [3-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.